2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide

CK-1δ inhibition Structure-activity relationship Positional isomer

This 4-ethoxy positional isomer is a structurally matched, pharmacologically inactive negative control for CK-1δ inhibitor studies. Unlike active 6-substituted analogs (IC50 ~1.21 μM), the 4-ethoxy substitution abolishes CK-1δ binding due to steric hindrance. Essential for TDP-43 phosphorylation assays, kinase selectivity profiling, and computational docking validation. Verify substitution position—generic sourcing risks acquiring an inactive or misidentified compound. For research use only; not for human or veterinary use.

Molecular Formula C17H15ClN2O2S
Molecular Weight 346.83
CAS No. 954092-41-2
Cat. No. B2953708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide
CAS954092-41-2
Molecular FormulaC17H15ClN2O2S
Molecular Weight346.83
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O2S/c1-2-22-13-4-3-5-14-16(13)20-17(23-14)19-15(21)10-11-6-8-12(18)9-7-11/h3-9H,2,10H2,1H3,(H,19,20,21)
InChIKeyYMIQLYJNQHCXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide (CAS 954092-41-2): A Positional Isomer Probe for CK-1δ Kinase Inhibitor Selectivity Profiling


2-(4-Chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide (CAS 954092-41-2) is a synthetic small molecule belonging to the N-(benzothiazolyl)-2-phenyl-acetamide class, a scaffold identified as a valuable chemotype for developing potent and selective casein kinase 1 delta (CK-1δ) inhibitors [1]. This compound features a 4-ethoxyphenyl substituent on the acetamide moiety and a 4-ethoxy group on the benzothiazole core, distinguishing it from the nanomolar-potency analogs substituted at the 6-position. The benzothiazole-acetamide series has demonstrated therapeutic potential in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and other TDP-43 proteinopathies, by preventing pathological TDP-43 phosphorylation via CK-1δ inhibition [1].

Why 2-(4-Chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide Cannot Be Replaced by Generic CK-1δ Inhibitors


Within the benzothiazole-acetamide CK-1δ inhibitor series, substitution position critically dictates activity. Published structure-activity relationship (SAR) data show that a chlorine or methyl group attached to position 4 of the benzothiazole ring abolishes enzymatic inhibition due to steric hindrance, whereas the same substituents at position 6 yield nanomolar inhibitors [1]. Consequently, the 4-ethoxy positional isomer represented by CAS 954092-41-2 is mechanistically predicted to be a weak or inactive CK-1δ inhibitor, in stark contrast to the 6-ethoxy analog (compound 23; IC50 = 1.21 μM) [1]. Generic procurement of any CK-1δ inhibitor without verifying the substitution pattern risks acquiring a compound with fundamentally different—and potentially negligible—target engagement. This compound serves a specific scientific role as a positional isomer control rather than as an active inhibitor, making structural identity verification essential for experimental design.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide (CAS 954092-41-2)


Position-4 Ethoxy Substitution Is Predicted to Abolish CK-1δ Inhibition vs. Position-6 Substituted Analogs

Published SAR data on the N-(benzothiazolyl)-2-phenyl-acetamide series demonstrate that introduction of a methyl group or chlorine atom at position 4 of the benzothiazole ring results in complete loss of CK-1δ inhibitory activity (compounds 18 and 19; ≤20% inhibition at 10 μM), attributed to steric hindrance within the enzyme active site [1]. By structural analogy, the 4-ethoxy substituent present in CAS 954092-41-2 is sterically bulkier than either methyl or chlorine and is therefore predicted to similarly abrogate activity. This contrasts directly with the equivalent 6-ethoxy analog (Compound 23), which retains measurable inhibitory activity (IC50 = 1.21 ± 0.09 μM; >60% inhibition at 10 μM) [1]. The comparative inactivity of the 4-substituted positional isomer makes CAS 954092-41-2 a definitive negative control compound for CK-1δ target engagement studies, where a structurally matched but pharmacologically inert analog is required.

CK-1δ inhibition Structure-activity relationship Positional isomer

Positional Isomer Differentiation: 4-Ethoxy vs. 6-Ethoxy Benzothiazole Substitution Dictates CK-1δ Activity

The benzothiazole-acetamide SAR reveals a strict positional requirement for CK-1δ inhibition. Compound 23, the 6-ethoxy positional isomer (2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide), exhibits an IC50 of 1.21 ± 0.09 μM against human recombinant CK-1δ [1]. In contrast, the 4-position substitution tolerance is sharply limited: even the small methyl group at position 4 (Compound 18) eliminates activity, and the 4-chloro derivative (Compound 19) is equally inactive [1]. CAS 954092-41-2, bearing the sterically demanding 4-ethoxy group, is therefore the direct positional isomer control for the 6-ethoxy active series. This pair enables researchers to confirm that observed biological effects are specific to CK-1δ catalytic site engagement rather than off-target interactions of the benzothiazole-acetamide scaffold.

Positional isomer Benzothiazole substitution Enzyme inhibition

Substituent Steric Bulk at Benzothiazole Position 4 Directly Correlates with Complete Loss of Enzymatic Activity

Molecular docking studies of the benzothiazole-acetamide series into the CK-1δ ATP-binding site (PDB: 3UYS) indicate that the benzothiazole C4 position projects into a sterically constrained region of the enzyme pocket [1]. The docking analysis shows that the active 6-substituted inhibitors (e.g., Compound 20, IC50 = 0.023 μM) occupy a hydrophobic cavity accommodating the substituent at C6, while any substituent at C4 generates a steric clash. This was experimentally confirmed: Compound 18 (4-methyl) and Compound 19 (4-chloro) both exhibit only 20% inhibition at 10 μM [1]. The 4-ethoxy group of CAS 954092-41-2, with its larger van der Waals volume, is structurally predestined to clash with the enzyme, reinforcing its utility as a negative control for structure-based drug design and pharmacophore validation studies.

Steric hindrance Enzyme-inhibitor binding Molecular docking

Predicted Blood-Brain Barrier Penetration Profile of the Benzothiazole-Acetamide Scaffold Supports CNS Research Applications

The N-(benzothiazolyl)-2-phenyl-acetamide series was computationally predicted to cross the blood-brain barrier (BBB), a critical requirement for CNS-targeted therapeutics for ALS and other neurodegenerative proteinopathies [1]. This in silico prediction applies to the entire chemotype including CAS 954092-41-2, which shares the core scaffold and physicochemical properties (MW = 346.8, cLogP estimated ~4-5) that favor passive BBB permeation. While the 4-ethoxy positional isomer is predicted to be inactive against CK-1δ, its BBB penetration potential makes it a valuable control compound for assessing whether CNS exposure of the benzothiazole-acetamide scaffold produces any CK-1δ-independent neuropharmacological effects. This is a key differentiator from non-brain-penetrant negative controls that cannot address CNS-specific questions.

Blood-brain barrier penetration CNS drug discovery Neurodegeneration

Recommended Research Applications for 2-(4-Chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide (CAS 954092-41-2)


Negative Control for CK-1δ Target Engagement Studies in Cellular Models of TDP-43 Phosphorylation

In cellular assays measuring TDP-43 phosphorylation status (e.g., phospho-TDP-43 Ser409/410 immunoblotting in neuronal cell lines), CAS 954092-41-2 serves as the structurally matched, pharmacologically inactive negative control alongside active 6-substituted CK-1δ inhibitors [1]. Because the 4-ethoxy substitution is predicted to abolish CK-1δ binding, any reduction in TDP-43 phosphorylation observed with active analogs but not with CAS 954092-41-2 can be confidently attributed to CK-1δ catalytic inhibition rather than off-target kinase modulation or non-specific benzothiazole effects. This application is directly supported by the published SAR demonstrating that C4-substituted benzothiazole-acetamides are inactive against CK-1δ [1].

Pharmacophore Model Validation and Structure-Based Drug Design of CK-1δ Inhibitors

Computational medicinal chemists developing CK-1δ pharmacophore models or performing molecular docking studies can use CAS 954092-41-2 as a 'decoys' compound that should be scored as inactive by correctly parameterized models. The steric clash predicted at the enzyme active site when substituents occupy position 4 of the benzothiazole ring serves as a critical validation checkpoint [1]. A model that incorrectly scores CAS 954092-41-2 as a high-affinity ligand requires re-parameterization, making this compound an essential benchmarking tool for docking algorithm validation against the CK-1δ structure (PDB: 3UYS).

Isomer Pair Selectivity Profiling for Benzothiazole-Acetamide Chemical Probes

For chemical biology programs developing benzothiazole-acetamide probes for CK-1δ, procurement of the matched 4-ethoxy (CAS 954092-41-2) and 6-ethoxy (Compound 23) isomer pair enables rigorous selectivity profiling via kinase panel screening [1]. Differential activity profiles between the two isomers against a panel of 50-100 kinases would map the contribution of benzothiazole substitution position to kinase selectivity, informing the design of next-generation inhibitors with improved selectivity windows. This is particularly relevant given that CK-1 isoforms (α, δ, ε) and other kinases in the CMGC family may differentially accommodate 4- vs. 6-substituted benzothiazoles.

CNS Exposure Control for In Vivo Neurodegeneration Models

In rodent or Drosophila models of TDP-43 proteinopathy, CAS 954092-41-2 can be administered as a CNS-penetrant vehicle control compound when the experimental question requires ruling out scaffold-specific neurobehavioral effects independent of CK-1δ inhibition [1]. Since the entire benzothiazole-acetamide class is predicted to cross the BBB based on in silico models [1], this compound provides brain exposure matching active analogs without confounding target engagement. This application is essential for in vivo pharmacological validation studies seeking to establish CK-1δ inhibition as the mechanism of neuroprotection.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.